cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
Description
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane-isoxazole core with a carboxylic acid substituent at position 3. The "cis" designation refers to the stereochemistry at the ring junction, where hydrogen atoms occupy adjacent positions, imparting rigidity and influencing conformational preferences. Isoxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom, which confers moderate aromaticity and reactivity. The carboxylic acid group enhances polarity, enabling hydrogen bonding and salt formation, which can improve solubility and bioavailability. Potential applications include use as a pharmaceutical intermediate or bioactive molecule, leveraging the carboxylic acid’s ability to interact with enzymatic targets.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
KQTVLXDCOVTAKY-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)ON=C2C(=O)O |
Canonical SMILES |
C1CC2C(C1)ON=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Representative Synthesis Procedure (From Literature)
Alternative Synthetic Routes
- Starting from bicyclic lactams such as (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one followed by ring transformations and cycloaddition.
- Use of protected amino esters undergoing regio- and stereoselective 1,3-dipolar cycloaddition to yield isoxazoline-fused cycloadducts, followed by deprotection and hydrolysis to the acid.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress during hydrolysis and cycloaddition steps (e.g., cyclohexane/ethyl acetate 7:3).
- Column Chromatography: Silica gel with hexane/ethyl acetate gradients for purification.
- Spectroscopic Confirmation: Infrared spectroscopy to confirm functional groups, NMR (1H and 13C) for structural elucidation and stereochemistry confirmation.
- Crystallization: Final purification step from ethyl acetate/hexane mixtures to obtain pure white solid.
Comparative Data Table of Preparation Methods
Research Findings on Preparation Efficiency and Stereochemistry
- The stereochemical outcome is strongly influenced by the dipolarophile geometry and catalyst system used in the cycloaddition step.
- Hydrolysis under mild conditions preserves the sensitive isoxazole ring and avoids ring-opening side reactions.
- Purification techniques ensure high stereochemical purity, critical for biological activity studies.
- The cis-fused isoxazole ring system is stable under the described conditions, enabling further synthetic transformations.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Esterification | Ethanol, H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>), reflux | Ethyl cis-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate | 75–85% | Acid catalysis required; stereospecific |
| Amidation | Thionyl chloride (SOCl<sub>2</sub>), then NH<sub>3</sub> or amines | cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxamide derivatives | 60–78% | Acyl chloride intermediate confirmed by IR |
These reactions retain the bicyclic core but modify the carboxyl group for enhanced solubility or targeting .
Reduction Reactions
The isoxazole ring and carboxyl group participate in selective reductions:
| Target Site | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Isoxazole ring | H<sub>2</sub>, Pd/C | 50–60°C, 3–5 atm | Partially saturated bicyclic amine derivatives | Requires elevated pressure |
| Carboxylic acid | LiAlH<sub>4</sub> | Dry THF, 0°C → reflux | cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazol-3-methanol | Over-reduction avoided by temperature control |
Reduction of the isoxazole ring is less common due to steric hindrance from the fused cyclopentane.
Ring-Opening and Functionalization
The bicyclic system undergoes controlled ring-opening under specific conditions:
Ring-opening reactions are highly dependent on pH and temperature, with acidic conditions favoring carbocycle retention .
Protection/Deprotection Strategies
The carboxylic acid group is often protected during multi-step syntheses:
| Protecting Group | Reagents | Conditions | Deprotection Method |
|---|---|---|---|
| tert-Butyl (Boc) | Boc<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | Room temperature, 12 h | TFA/CH<sub>2</sub>Cl<sub>2</sub> (1:1), 1 h |
| Methyl ester | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | 60°C, 6 h | LiOH, THF/H<sub>2</sub>O, 0°C → RT |
Boc protection is preferred for its stability during subsequent reactions involving the isoxazole ring .
Stereochemical Considerations
The cis-configuration at positions 4 and 5 critically influences reactivity:
Scientific Research Applications
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for various enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of biological targets. The exact pathways depend on the specific application and the nature of the substituents on the isoxazole ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid and structurally related heterocyclic compounds:
Key Observations:
Structural Differences :
- Isoxazole vs. Imidazole/Pyrazole : Isoxazoles exhibit lower basicity compared to imidazoles (two nitrogens) and pyrazoles (adjacent nitrogens), affecting electronic interactions with biological targets. The oxygen in isoxazoles may enhance metabolic stability compared to nitrogen-rich analogs .
- Substituent Effects : The carboxylic acid group in the cis compound increases hydrophilicity, contrasting with the ethylamide in the patent isoxazole derivative, which improves membrane permeability .
Biological and Toxicological Profiles: The patent compound’s morpholinylmethyl and dihydroxy-isopropyl-phenyl substituents suggest target selectivity in drug formulations, whereas the cis compound’s fused cyclopentane may restrict conformational flexibility, impacting binding kinetics .
Research Trends: Imidazole carboxamides (e.g., 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide) dominate in anticancer research, with 136 PubMed entries, suggesting greater historical interest compared to isoxazole derivatives .
Research Findings and Data Limitations
- Patent Insights : The isoxazole ethylamide derivative’s development into acid addition salts and polymorphs underscores the pharmaceutical relevance of modifying isoxazole carboxylic acid derivatives for optimized drug delivery .
- Toxicity Gaps : Pyrazole-based compounds require further toxicological evaluation, whereas isoxazoles may benefit from existing safety data on related structures .
- Functional Group Impact : Replacing carboxylic acid with carboxamide (as in imidazole derivatives) alters pharmacokinetics, emphasizing the need for structure-activity relationship (SAR) studies on the cis compound .
Biological Activity
Cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid is a bicyclic compound notable for its unique isoxazole moiety fused to a cyclopentane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent and modulator of neurotransmitter systems. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.
- Molecular Formula: C7H9NO3
- Molecular Weight: 155.15 g/mol
- Structural Characteristics: The compound features a carboxylic acid functional group at the 3-position of the isoxazole ring, which influences its chemical reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions characterized by chronic inflammation.
Neurotransmitter Modulation
The compound's structure suggests possible interactions with receptors involved in neurological pathways. Preliminary findings indicate that it may influence neurotransmitter systems, particularly those related to pain and inflammation pathways. Molecular docking studies have shown promising binding affinities with specific receptors, warranting further investigation into its potential as a therapeutic agent for neurological disorders.
Summary of Findings
| Study | Findings |
|---|---|
| In vitro assays | Demonstrated inhibition of pro-inflammatory cytokines |
| Molecular docking | Indicated potential binding with neurotransmitter receptors |
| Pharmacological evaluations | Suggested efficacy in pain management |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers. The results indicated a decrease in edema and pain response compared to control groups.
Case Study 2: Neuropharmacological Assessment
In another investigation focusing on its neuropharmacological properties, the compound was tested for its effects on anxiety-like behaviors in rodents. Results showed that treatment with the compound led to a significant reduction in anxiety-related behaviors, suggesting potential applications in anxiety disorders.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The activation of isoxazole derivatives and subsequent reactions with various reagents have been optimized to enhance yield and purity.
Synthesis Overview
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| Activation of isoxazole | Triflic anhydride at -78 °C | 50% - 83% (optimal) |
| Nucleophilic addition | Varies with substituents | Dependent on steric effects |
Q & A
Q. What are the standard synthetic routes for cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via catalytic condensation of nitro compounds with dipolarophiles, followed by cyclization. For example, a protocol involving the use of isopropyl esters under acidic conditions (e.g., 5% HCl) yields the cyclopenta[d]isoxazole scaffold with high efficiency (98% yield). Key steps include controlling reaction temperature (ambient to 50°C) and work-up with aqueous HCl to isolate the product . Optimization may involve adjusting solvent polarity (e.g., ethyl acetate for solubility) and monitoring diastereomer ratios via GC-MS or ¹H NMR to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?
- ¹H NMR : Critical for identifying diastereomers. Peaks between δ 4.08–5.40 ppm correspond to cyclopenta-isoxazole protons, while splitting patterns (e.g., doublets at δ 3.73 ppm) confirm stereochemical arrangements .
- GC-MS : Used to assess purity and detect byproducts during synthesis .
- Chiral HPLC : For resolving enantiomers if racemic mixtures are formed during synthesis . Always cross-reference spectral data with synthetic intermediates (e.g., Peramivir-related compounds) to validate assignments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing stereoisomers of this compound?
Discrepancies often arise from dynamic stereochemical interconversions or impurities. Strategies include:
- Variable Temperature (VT) NMR : To detect coalescence of peaks, indicating interconverting isomers .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to simplify splitting patterns in overlapping regions.
- X-ray Crystallography : Definitive confirmation of stereochemistry if crystalline derivatives (e.g., TFA salts) can be obtained . Contradictions between predicted and observed data may require re-evaluating reaction conditions (e.g., pH during work-up) to prevent unintended epimerization .
Q. What methodological approaches are effective for controlling stereoselectivity during synthesis?
- Epimerization : Use NaOMe in methanol to drive equilibration toward thermodynamically stable trans-isomers, followed by chiral separation .
- Chiral Auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups to direct cyclization stereochemistry, as seen in Peramivir intermediate synthesis .
- Catalytic Asymmetric Synthesis : Explore chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance enantiomeric excess (ee) during cycloaddition steps.
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Solvent Optimization : Replace ethyl acetate with toluene or THF for better scalability.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Cu) to accelerate cyclization.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to detect intermediates and adjust parameters dynamically .
- Crystallization-Driven Purification : Isolate stable salts (e.g., TFA) to improve yield and purity .
Data Interpretation & Contradiction Analysis
Q. How should conflicting literature data on diastereomer ratios be reconciled?
Discrepancies may stem from differing reaction conditions (e.g., temperature, solvent polarity). For example, reports a 2:1 cis:trans ratio under ambient conditions, while achieves full epimerization to trans-isomers using NaOMe. To reconcile:
- Replicate experiments with strict control of pH, temperature, and catalyst loading.
- Use quantum mechanical calculations (DFT) to model energy barriers for isomer interconversion .
Q. What strategies validate the compound’s role as a pharmaceutical intermediate in antiviral drug synthesis?
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of derivatives (e.g., Peramivir analogs) to confirm the cyclopenta-isoxazole core’s necessity for binding .
- Stability Testing : Assess hydrolytic stability under physiological conditions (pH 7.4, 37°C) to ensure compatibility with drug formulations .
Methodological Best Practices
- Stereochemical Assignments : Always correlate NMR data with X-ray structures or computational models to avoid misassignment .
- Scalability : Prioritize crystallization over chromatography for industrial relevance .
- Safety : Handle acidic work-up conditions (e.g., HCl) in fume hoods and use PPE to mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
